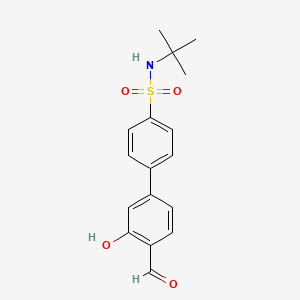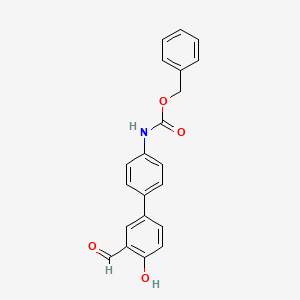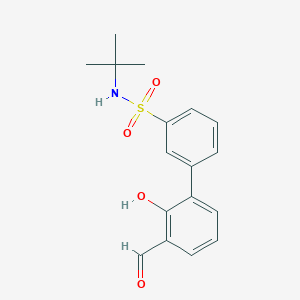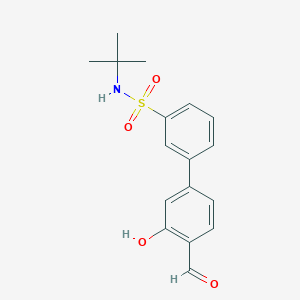
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (5-tBSFP) is an organic compound with a molecular formula of C17H19NO3S and a molecular weight of 321.41 g/mol. It is a white crystalline solid with a melting point of 100-101°C. 5-tBSFP is a sulfonamide derivative of phenol and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is complex and not fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as a substrate for the enzyme lipase, which is involved in the breakdown of lipids in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can have a variety of effects on the nervous system, including increased alertness, improved memory and learning, and increased muscle strength. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as a substrate for the enzyme lipase, which can lead to increased levels of fatty acids in the body. These fatty acids can be used as an energy source and can also be used in the synthesis of other molecules such as hormones.
Advantages and Limitations for Lab Experiments
The use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it accessible to many researchers. In addition, it is a relatively stable compound, making it easy to store and handle. However, it is important to note that 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is a relatively potent compound and should be handled with care. In addition, it is important to note that 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be toxic if ingested, and should not be used in experiments involving animals or humans.
Future Directions
There are a variety of potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in medical applications, such as the treatment of neurological disorders or the development of drugs targeting acetylcholinesterase. Finally, further research could be conducted to explore the potential use of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in the synthesis of other compounds, such as drugs or other organic molecules.
Synthesis Methods
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. One such method is the reaction of 2-formylphenol and 3-t-butylsulfamoylbenzene in the presence of sodium hydroxide and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol or isopropanol at a temperature of 80-85°C. The reaction mixture is then cooled to room temperature and the precipitated product is collected by filtration.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is used in various scientific research applications. It is used in the synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% derivatives, which are used as inhibitors of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the inhibition of this enzyme can have a variety of effects on the nervous system. 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is also used in the synthesis of other compounds such as 5-(3-t-Butylsulfamoylphenyl)-2-formylphenol, 95%-BSA, which is used as a substrate for the enzyme lipase.
properties
IUPAC Name |
N-tert-butyl-3-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-12(9-15)13-7-8-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFGVAWONWDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
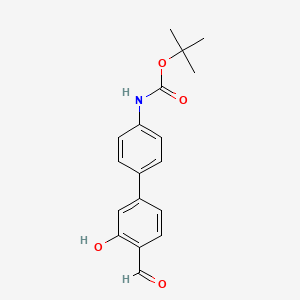
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

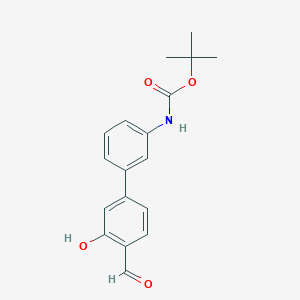
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
